2-(4-Mmethoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)benzyl bromide
Uniqueness
2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7F3O4 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C10H7F3O4/c1-17-7-3-2-5(8(14)9(15)16)4-6(7)10(11,12)13/h2-4H,1H3,(H,15,16) |
InChI Key |
QYCQRAOZHUVGRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.